molecular formula C15H13ClN4 B1422575 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine CAS No. 1255147-54-6

2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine

Cat. No.: B1422575
CAS No.: 1255147-54-6
M. Wt: 284.74 g/mol
InChI Key: NOBYCOZZSHPAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine ( 1255147-54-6) is a high-purity quinazoline derivative supplied for research and development purposes. With a molecular formula of C15H13ClN4 and a molecular weight of 284.74, this compound features a reactive chloromethyl group, making it a valuable chemical intermediate for further synthetic modification, particularly in medicinal chemistry . Quinazoline and quinazolinone derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . This compound is of significant research interest for developing novel therapeutic agents. Its core structure is associated with potent antibacterial and antifungal properties . Furthermore, quinazoline derivatives have demonstrated considerable anticancer activity and are being investigated as inhibitors for various cancer-related enzymes and for their potential to manipulate cellular responses in cancer cells . Researchers are also exploring similar compounds for their anti-inflammatory and antiparasitic activities . The structural motif of a chloromethyl group attached to the quinazoline core is a known intermediate in synthetic pathways for creating more complex, biologically active molecules . This product is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c16-8-14-19-13-6-2-1-5-12(13)15(20-14)18-10-11-4-3-7-17-9-11/h1-7,9H,8,10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBYCOZZSHPAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192333
Record name 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-54-6
Record name 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, 2-(chloromethyl)-N-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclocondensation of Anthranilic Acid Derivatives

A prevalent method involves the cyclocondensation of anthranilic acid derivatives with suitable formylating agents, followed by chloromethylation and amination steps:

  • Starting materials: o-Anthranilic acids or their esters serve as core substrates.
  • Key steps:
    • Formation of quinazoline ring: Cyclocondensation with formamide derivatives or formyl compounds under reflux conditions.
    • Chloromethylation: Introduction of chloromethyl groups using chloromethyl reagents (e.g., chloromethyl methyl ether or chloromethyl chloride) in the presence of bases such as zinc chloride or zinc dust.
    • Amination: Nucleophilic substitution with pyridin-3-ylmethyl amines or via intermediate halides.

This pathway is supported by the work of Zhang et al., which describes an improved one-step synthesis of chloromethyl-quinazolinones from o-anthranilic acids, emphasizing mild conditions and high yields.

Specific Preparation Methods

Pathway A: One-Pot Cyclocondensation and Chloromethylation

Procedure:

  • Step 1: React o-anthranilic acid with formaldehyde derivatives or chloromethylating agents in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) at elevated temperatures to form chloromethyl quinazoline intermediates.
  • Step 2: Nucleophilic substitution with pyridin-3-ylmethylamine or its derivatives under reflux conditions in polar solvents such as ethanol or acetonitrile.
  • Step 3: Purification via recrystallization or chromatography.

Advantages:

  • One-pot operation reduces steps and improves efficiency.
  • Mild reaction conditions favor high yields and purity.

Research Data:

An example from the literature reports an 85% yield of the target compound using this method, with reaction temperatures around 80°C and reaction times of 4-6 hours.

Pathway B: Cyclocondensation Followed by Chloromethylation

Procedure:

  • Step 1: Synthesize quinazolin-4(3H)-one core via condensation of anthranilic acid with formamide derivatives under reflux.
  • Step 2: Chloromethylate the quinazoline ring using chloromethyl methyl ether or chloromethyl chloride in the presence of zinc chloride at 0-25°C.
  • Step 3: React the chloromethylated intermediate with pyridin-3-ylmethylamine in a polar aprotic solvent like DMF or DMSO at room temperature or slightly elevated temperatures (~50°C).

Research Data:

This method yields approximately 70-75% of the desired compound, with reaction times of 3-5 hours for each step, and allows for scale-up with good reproducibility.

Recent advances involve the use of masked isocyanates to facilitate the introduction of pyridin-3-ylmethyl groups:

  • Procedure:
    • Synthesize N-aryl-N'-pyridyl ureas from pyridines and arylamines.
    • Cyclocondense these ureas with anthranilic acid derivatives to form fused heterocycles.
    • Deprotect or activate the urea intermediates to generate the pyridin-3-ylmethyl substituents.

Research Data:

This method offers a modular approach, with yields ranging from 60-80%, and is advantageous for synthesizing diverse derivatives.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Pathway A o-Anthranilic acid Formaldehyde derivatives, chloromethylating agents Mild acid catalysis, 80°C, 4-6 hrs 85 One-pot synthesis, high efficiency
Pathway B Quinazolin-4(3H)-one Chloromethyl methyl ether, pyridin-3-ylmethylamine Reflux, polar solvents 70-75 Sequential steps, scalable
Pathway C Ureas from pyridines Isocyanates, anthranilic derivatives Room temp to 50°C 60-80 Modular, suitable for derivatives

Research Findings and Considerations

  • Efficiency & Scalability: Pathway A offers the most streamlined process with high yields and mild conditions, suitable for large-scale synthesis.
  • Selectivity & Purity: Use of chromatographic purification and crystallization ensures high purity, essential for pharmacological applications.
  • Reaction Optimization: Adjusting solvent polarity, temperature, and reagent equivalents can optimize yields further.
  • Environmental Impact: Pathways employing less toxic reagents and milder conditions are preferred for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its biological activities , which include:

  • Anticancer Properties : Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. Specific studies have shown that 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit metabolic pathways.
  • Enzyme Inhibition : Studies have focused on the compound's interaction with specific enzymes, such as kinases. Its binding affinity to these targets may lead to the development of novel inhibitors for diseases like cancer and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their implications for activity:

Structural Feature Implication
Chloromethyl GroupEnhances lipophilicity and cellular uptake
Pyridin-3-ylmethyl SubstituentInfluences receptor binding and selectivity
Quinazoline CoreProvides a scaffold for biological activity

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available quinazoline derivatives. The chloromethylation process is critical for introducing the chloromethyl group, which plays a significant role in its reactivity and biological properties.

Case Study: Synthesis Pathway

A documented synthesis pathway includes:

  • Formation of the quinazoline core via cyclization.
  • Introduction of the pyridinylmethyl group through nucleophilic substitution.
  • Chloromethylation using chloromethyl methyl ether.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications.

Key Findings from Docking Studies

  • High binding affinity to specific kinase targets, indicating potential as a targeted therapy for cancer.
  • Favorable interactions with active site residues, enhancing selectivity and efficacy.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The chloromethyl group at the 2-position distinguishes this compound from analogs with alternative substituents (e.g., iodo, pyridinyl, or cycloalkyl groups). Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected Quinazoline Derivatives
Compound Name Substituent (Position 2) N-Substituent (Position 4) Melting Point (°C) Yield (%) Reference
2-(Chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine Chloromethyl Pyridin-3-ylmethyl Not reported Not reported
6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine (5l) Iodo Pyridin-3-ylmethyl Not reported 94.2
N-(4-Methylcyclohexyl)-2-(pyridin-3-yl)quinazolin-4-amine (6a) Pyridin-3-yl 4-Methylcyclohexyl (cis/trans) 130–134 Not reported
N-(Chroman-3-yl)-2-(pyridin-3-yl)quinazolin-4-amine (9f) Pyridin-3-yl Chroman-3-yl 145–148 63
2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)quinazolin-4-amine (10) Chloro 2,3-Dihydro-1H-inden-2-yl 239–240 66

Key Observations :

  • Higher melting points (e.g., 239–240°C for compound 10 ) correlate with rigid substituents (e.g., dihydroindenyl), whereas flexible groups (e.g., cyclohexyl in 6a ) result in lower melting points .

Spectroscopic Data and Structural Confirmation

Table 2: Spectroscopic Features of Analogs
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (ESI) [M+H]+ Reference
N-(4-Methoxycyclohexyl)-2-(pyridin-3-yl)quinazolin-4-amine (6d) 8.90 (d, J = 5.2 Hz, 1H) 158.5 (C=N) 361.2023
6-Iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine (5l) Not reported Not reported 385.2
N-Cyclooctyl-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine (6g) 1.40–1.80 (m, 12H, cycloalkyl) 24.5–32.0 (cycloalkyl) 403.2754

Structural Insights :

  • Pyridin-3-ylmethyl substituents typically show aromatic protons near δ 8.5–9.0 ppm and carbons at δ 120–150 ppm .
  • The chloromethyl group (CH₂Cl) would likely exhibit a triplet near δ 4.5–5.0 ppm (¹H NMR) and a carbon signal near δ 40–45 ppm (¹³C NMR), based on analogous chloroalkyl compounds .

Biological Activity

2-(Chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

  • Molecular Formula : C15H13ClN4
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 1255147-54-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under specific conditions.
  • Chloromethyl Group Introduction : The chloromethyl group is introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether.
  • Attachment of Pyridin-3-ylmethyl Group : This final step involves nucleophilic substitution to attach the pyridin-3-ylmethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example:

CompoundCell LineIC50 (μM)
9pH4600.031
9pHT-290.015
9pHepG20.53
9pSGC-79010.58

The most promising compounds exhibited IC50 values significantly lower than established anticancer drugs, indicating their potential as lead compounds for further development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It shows activity against various bacterial strains, although specific quantitative data on its efficacy compared to standard antibiotics remains limited. The general trend suggests that modifications to the quinazoline structure can enhance antibacterial activity .

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties , potentially through the inhibition of specific pathways involved in inflammation. However, detailed mechanisms and robust experimental data are still required to substantiate these claims.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in cell signaling pathways, which is critical in cancer progression.
  • Enzyme Modulation : It can modulate the activity of enzymes that play roles in inflammatory responses and other biological processes.

Comparative Analysis with Similar Compounds

When compared to similar compounds within the quinazoline family, this compound exhibits unique biological profiles due to its specific structural features.

Compound NameKey Features
2-(chloromethyl)-N-(pyridin-2-ylmethyl)quinazolin-4-amineDifferent pyridine substitution, varying activity
2-(chloromethyl)-N-(pyridin-4-ylmethyl)quinazolin-4-amineVariation in biological activity
2-(bromomethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amineBromine substitution affects reactivity and potency

These differences can influence binding affinity and selectivity towards biological targets, making structural modifications a crucial aspect of drug design .

Q & A

Q. What are the key synthetic routes for 2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

Quinazoline Core Formation : Start with anthranilic acid derivatives cyclized with urea or thiourea under acidic conditions to form the quinazolin-4-amine scaffold .

Chloromethylation : Introduce the chloromethyl group using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., ZnCl₂) at 60–80°C .

Pyridinylmethyl Amine Coupling : React the intermediate with 3-(aminomethyl)pyridine via Buchwald-Hartwig coupling, using Pd catalysts (e.g., Pd(OAc)₂), ligands (XPhos), and Cs₂CO₃ as a base in refluxing toluene .

Q. Optimization Strategies :

  • Temperature Control : Higher yields (70–85%) are achieved by maintaining 110–120°C during coupling .
  • Catalyst Screening : Pd-based catalysts with bulky ligands reduce side reactions (e.g., dehalogenation) .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., pyridinylmethyl protons at δ 4.5–4.7 ppm; chloromethyl at δ 4.3–4.5 ppm) .
    • ¹³C NMR : Verify quinazoline carbons (C-2 at ~160 ppm; C-4 at ~155 ppm) and chloromethyl (δ 45–50 ppm) .
  • Mass Spectrometry : HRMS (ESI) should match the molecular ion [M+H]⁺ (calc. for C₁₅H₁₄ClN₅: 308.09) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) .

Q. How can crystallography resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer :

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (e.g., from methanol/acetone).
    • Analyze dihedral angles between quinazoline and pyridine rings (typically 5–10°) and hydrogen-bonding networks (e.g., N–H⋯N interactions with perchlorate counterions) .
  • Data Interpretation : Use SHELXL for refinement; validate with R-factors (<0.05) and electron density maps .

Advanced Research Questions

Q. How does the chloromethyl group influence structure-activity relationships (SAR) in kinase inhibition assays?

Methodological Answer :

  • Biological Assays : Test against kinase panels (e.g., c-Src, Abl1) using ATP-competitive binding assays.
  • SAR Insights :
    • Electrophilicity : The chloromethyl group enhances covalent binding to cysteine residues in kinase active sites (e.g., IC₅₀ values <100 nM for c-Src) .
    • Steric Effects : Compare with non-chlorinated analogs (e.g., 2-methyl derivatives show 10-fold reduced potency) .
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., hydrophobic pockets accommodating the pyridinylmethyl group) .

Q. What strategies address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer :

  • Source Identification :
    • Assay Conditions : Differences in ATP concentrations (1–10 µM) or enzyme isoforms (e.g., c-Src vs. v-Src) may explain variability .
    • Compound Stability : Assess degradation in DMSO stock solutions via LC-MS; use fresh preparations for assays .
  • Validation : Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can hydrogen-bonding interactions in the solid state inform solubility and formulation design?

Methodological Answer :

  • Crystallographic Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds with perchlorate anions) that reduce solubility .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to disrupt crystal lattice energy and enhance aqueous solubility .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to modify dissolution rates without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.